Physicochemical Profiling and Synthesis of N-(4-(tert-pentyl)phenyl)acetamide: A Technical Guide
Physicochemical Profiling and Synthesis of N-(4-(tert-pentyl)phenyl)acetamide: A Technical Guide
Executive Summary
N-(4-(tert-pentyl)phenyl)acetamide (CAS: 7463-20-9), also known as 4-tert-amylacetanilide, is a synthetic organic compound characterized by its lipophilic tert-pentyl group and hydrogen-bonding acetamide moiety. This whitepaper provides a comprehensive analysis of its physicochemical properties, structure-property relationships (SPR), and a robust, self-validating synthetic protocol. It is designed to equip researchers and drug development professionals with actionable insights into handling, synthesizing, and applying this compound in medicinal chemistry.
Structural Identity and Physicochemical Profiling
Understanding the baseline physicochemical parameters of N-(4-(tert-pentyl)phenyl)acetamide is critical for its application in materials science and pharmacological screening. The compound features an acetanilide core substituted at the para position with a bulky tert-pentyl (1,1-dimethylpropyl) group.
Table 1: Physicochemical Properties of N-(4-(tert-pentyl)phenyl)acetamide
| Property | Value |
| Chemical Name | N-[4-(2-methylbutan-2-yl)phenyl]acetamide |
| CAS Registry Number | 7463-20-9 |
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.30 g/mol |
| Predicted LogP | 3.30[1] |
| Boiling Point | 347.3 °C at 760 mmHg[1] |
| Density | 0.998 g/cm³[1] |
| Flash Point | 208.8 °C[1] |
Structure-Property Relationship (SPR) Analysis
The molecular architecture of N-(4-(tert-pentyl)phenyl)acetamide directly dictates its behavior in both biological environments and synthetic workflows.
Figure 1: Structure-Property Relationship (SPR) mapping of N-(4-(tert-pentyl)phenyl)acetamide.
-
tert-Pentyl Group: The bulky, aliphatic tert-pentyl chain significantly increases the compound's lipophilicity (LogP ~3.30)[1]. This is a crucial parameter for crossing lipid bilayers in pharmacological applications.
-
Acetamide Moiety: Acts as both a hydrogen bond donor (N-H) and acceptor (C=O). This facilitates specific interactions with protein targets and improves aqueous solubility compared to fully non-polar analogs.
-
Phenyl Core: Provides structural rigidity and allows for π-π stacking interactions within receptor binding pockets.
Synthetic Methodology: The Acetylation Protocol
The standard synthesis of N-(4-(tert-pentyl)phenyl)acetamide is achieved via the nucleophilic acyl substitution of 4-tert-amylaniline (CAS: 2049-92-5)[2].
Expertise & Experience (Causality of Reagent Selection): We specifically select acetic anhydride over acetyl chloride for this acetylation. Acetyl chloride is highly reactive, highly exothermic, and generates corrosive hydrogen chloride (HCl) gas, which requires stringent ventilation and basic scrubbing. Acetic anhydride provides a much more controlled reaction profile and yields acetic acid as a benign byproduct, simplifying the aqueous workup and minimizing environmental hazards.
Figure 2: Step-by-step synthetic workflow for N-(4-(tert-pentyl)phenyl)acetamide.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; each phase includes an in-process control to ensure the reaction proceeds as intended.
-
Preparation: Dissolve 10.0 mmol (1.63 g) of 4-tert-amylaniline[2] in 20 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add 12.0 mmol (1.67 mL) of triethylamine (TEA).
-
Causality: TEA acts as an acid scavenger. It neutralizes the acetic acid byproduct formed during the reaction, preventing the protonation of the unreacted aniline precursor (which would otherwise halt the reaction prematurely).
-
-
Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add 11.0 mmol (1.04 mL) of acetic anhydride dropwise over 10 minutes.
-
Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction, preventing the formation of unwanted di-acetylated side products.
-
-
In-Process Validation (TLC): After 2 hours of stirring at room temperature, perform Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The disappearance of the aniline spot (visualized under UV or with a ninhydrin stain) acts as a self-validating checkpoint for reaction completion.
-
Quenching and Extraction: Quench the reaction with 20 mL of saturated aqueous sodium bicarbonate (NaHCO3) to neutralize excess acetic anhydride and acid. Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Purification: Evaporate the DCM under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield pure N-(4-(tert-pentyl)phenyl)acetamide.
Analytical Validation and Quality Control
To ensure trustworthiness and scientific integrity, the synthesized compound must be validated against expected analytical benchmarks:
-
1H NMR (CDCl3): Expected signals include a singlet for the acetamide methyl group (~2.1 ppm), a broad singlet for the N-H proton (~7.2 ppm), an AA'BB' system for the para-substituted phenyl ring (~7.3-7.4 ppm), and characteristic aliphatic signals for the tert-pentyl group (a singlet for the gem-dimethyls at ~1.3 ppm, a quartet for the CH2 at ~1.6 ppm, and a triplet for the terminal methyl at ~0.7 ppm).
-
LC-MS: A molecular ion peak [M+H]+ at m/z 206.3 confirms the molecular weight.
Applications in Drug Development
The physicochemical profile of N-(4-(tert-pentyl)phenyl)acetamide makes it a highly valuable intermediate or scaffold in drug discovery. Its predicted LogP of 3.30 falls perfectly within the optimal range for oral bioavailability (Lipinski's Rule of 5 stipulates LogP < 5)[1]. The balance between the lipophilic tert-pentyl tail and the polar acetamide head group provides amphiphilic characteristics that can be heavily exploited for targeted drug delivery systems, or as a structural analog in structure-activity relationship (SAR) studies targeting hydrophobic binding pockets in enzymes and cellular receptors.
References
-
ChemSrc Database: 4-(2-methylbutan-2-yl)aniline | CAS#:2049-92-5. ChemSrc. Available at:[Link]
